![molecular formula C14H13BrClNO B2862962 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol CAS No. 1223881-68-2](/img/structure/B2862962.png)
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzylamine with 4-chlorophenol under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron powder .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimizations for scale, yield, and purity. The use of advanced techniques like continuous flow reactors and automated synthesis may also be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the amino group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted phenols and amines.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced amines and alcohols.
Scientific Research Applications
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is used in various scientific research applications:
Mechanism of Action
The mechanism of action for 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Similar in structure but lacks the amino and chlorophenol groups.
4-Chlorophenol: Similar but lacks the bromobenzyl and amino groups.
3-Bromobenzylamine: Similar but lacks the chlorophenol group.
Uniqueness
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is unique due to its combination of bromine, chlorine, and amino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and synthetic processes .
Properties
IUPAC Name |
2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPIRAWMCSZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
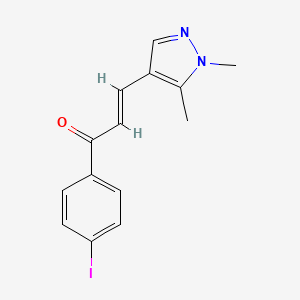
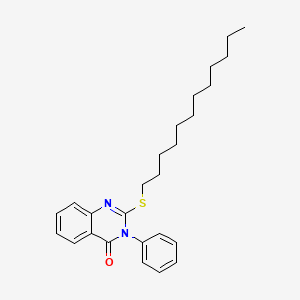

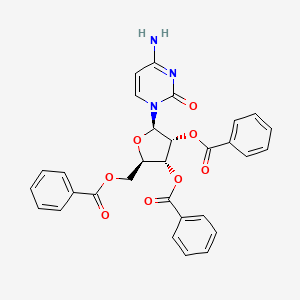
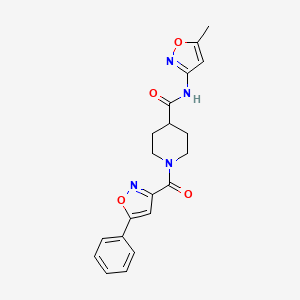
![[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane](/img/structure/B2862888.png)
![4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2862890.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)
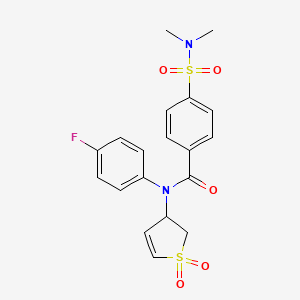
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)
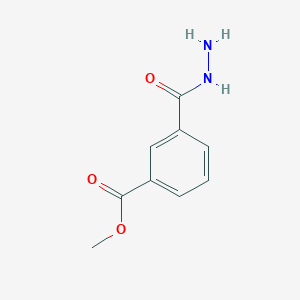
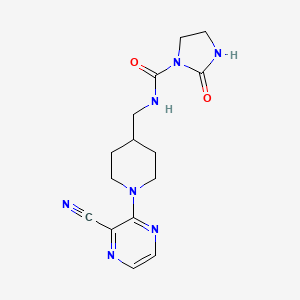
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)
